2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
2-Cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno-pyrimidine-dione scaffold. Key structural attributes include:
- 2-Cyclohexyl substituent: A bulky aliphatic group that enhances lipophilicity and may influence steric interactions.
- 8-Methoxy moiety: An electron-donating group that could modulate electronic properties and solubility.
Properties
IUPAC Name |
2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-15-9-10-17-18(12-15)30-22-19(20(17)26)23(27)25(13-16-8-5-11-29-16)21(24-22)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQQIQDYSPYKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cdk2. CDK2 is a protein kinase that plays a crucial role in cell cycle regulation.
Mode of Action
Similar compounds have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Biological Activity
2-Cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features several notable functional groups, including a chromene core and a furan moiety. These structural elements contribute to its biological activity by facilitating interactions with various biological macromolecules.
Chemical Structure:
The biological activity of 2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is believed to stem from its ability to interact with multiple molecular targets. These interactions may modulate key biological pathways, leading to therapeutic effects.
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in disease pathways.
- Receptor Interaction: It may also interact with various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
A few notable studies have explored the biological activity of related compounds:
- Study on Chromene Derivatives:
- Antimicrobial Evaluation:
Comparative Analysis
To provide a clearer understanding of the compound's biological activity relative to similar compounds, a comparative analysis is presented below:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| Compound A | 15 µM | 30 µg/mL |
| Compound B | 10 µM | 25 µg/mL |
| 2-Cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione | <20 µM | <50 µg/mL |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Lipophilicity (XLogP3) :
- Furan-2-ylmethyl groups (target compound, ) contribute heteroaromaticity and moderate hydrogen-bonding capacity.
Structural Implications for Bioactivity
- Aromatic vs. Aliphatic Substituents: Phenyl and phenylethyl groups () may enhance π-π interactions with biological targets, whereas cyclohexyl (target) or tert-butylphenyl () groups prioritize steric bulk and lipophilicity. Anti-tumor activity in related chromeno-pyrimidine derivatives (e.g., triazine derivatives in ) suggests that substituent flexibility and electronic properties are critical for bioactivity.
Methoxy Positioning :
- The 8-methoxy group in the target compound and may stabilize the chromene ring electronically, influencing binding affinity in enzymatic assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
